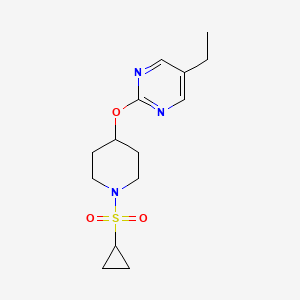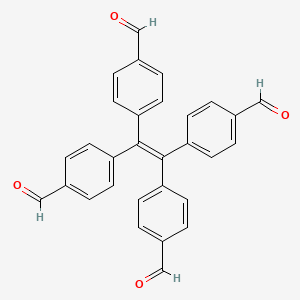![molecular formula C17H30N2O2S B2960508 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097867-87-1](/img/structure/B2960508.png)
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
Piperidines are among the most important synthetic fragments for designing drugs . They are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Mécanisme D'action
Target of Action
The primary target of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that plays a crucial role in the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as a selective antagonist at the KOR . It binds to the KOR, blocking its activation and thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonism of the kor can lead to a decrease in the release of certain neurotransmitters and hormones, potentially affecting various neural and hormonal pathways .
Pharmacokinetics
This compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been shown to have a good duration of action in pharmacological experiments in rats . Oral administration of the compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice .
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonism of the KOR. This can lead to changes in neural signaling and potentially result in alterations in mood, perception of pain, and response to stress .
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not dependent on natural sources. It has also been extensively studied, with a large body of research available on its properties and potential therapeutic applications.
However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability, which means that it must be stored and handled carefully to prevent degradation.
Orientations Futures
There are several future directions for research on N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide. One area of focus is the development of new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Another area of focus is the development of new treatments for cancer. This compound has been found to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment.
Overall, this compound is a promising compound with potential therapeutic applications in a variety of diseases. Further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals including 4-(aminomethyl)piperidine, thianaphthene-2-carboxylic acid, and oxalyl chloride. The final product is obtained through crystallization and purification steps.
Applications De Recherche Scientifique
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of the enzyme IKKβ, which plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, making this compound a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to have anti-cancer effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S/c20-17(15-3-9-21-10-4-15)18-13-14-1-7-19(8-2-14)16-5-11-22-12-6-16/h14-16H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLNYOSOGPFBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2CCOCC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2960432.png)


![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)

![3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2960443.png)

![Ethyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2960446.png)
![1-[3-Methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2960447.png)
